Proclavaminic acid
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Overview
Description
Proclavaminic acid is a secondary metabolite produced by certain strains of Streptomyces bacteria. It belongs to the class of beta-lactam antibiotics and has been found to exhibit potent antimicrobial activity against a wide range of gram-positive and gram-negative bacteria.
Scientific Research Applications
Role in Clavulanic Acid Biosynthesis
Proclavaminic acid plays a crucial role in the biosynthesis of clavulanic acid, a clinically used beta-lactamase inhibitor. The enzyme proclavaminic acid amidino hydrolase (PAH) is essential in this process, hydrolyzing an intermediate to produce proclavaminic acid and urea (Elkins et al., 2002). Another critical enzyme, ORF17, catalyzes the ATP-dependent formation of N-glycyl-clavaminic acid, a key intermediate in clavulanic acid biosynthesis (Arulanantham et al., 2006).
Molecular Genetics and Biosynthesis
The biosynthesis and molecular genetics of clavulanic acid, involving proclavaminic acid as an intermediate, have been extensively studied in Streptomyces clavuligerus. This process includes a series of steps starting from primary metabolic precursors to the formation of clavaminic acid, which then leads to clavulanic acid or other clavams (Jensen & Paradkar, 2004).
Enzymatic Studies and Mechanisms
Studies on clavaminate synthase 2 (CS2), a multifunctional enzyme, reveal its interaction with proclavaminic acid. These interactions provide insights into the enzyme's structure, function, and catalytic mechanisms (Zhou et al., 2001). Additionally, the structural origins of the selectivity of the trifunctional oxygenase clavaminic acid synthase, which catalyzes reactions involving proclavaminic acid, shed light on the molecular basis of its specificity and reaction mechanisms (Zhang et al., 2000).
Gene Clustering and Paralogous Genes
In Streptomyces clavuligerus, a second copy of the gene encoding proclavaminate amidinohydrolase, involved in early stages of clavulanic acid and clavam metabolite biosynthesis, has been identified. This finding highlights the presence of paralogue genes in the biosynthetic pathway (Tahlan et al., 2004).
properties
CAS RN |
112240-59-2 |
---|---|
Product Name |
Proclavaminic acid |
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(2S,3R)-5-amino-3-hydroxy-2-(2-oxoazetidin-1-yl)pentanoic acid |
InChI |
InChI=1S/C8H14N2O4/c9-3-1-5(11)7(8(13)14)10-4-2-6(10)12/h5,7,11H,1-4,9H2,(H,13,14)/t5-,7+/m1/s1 |
InChI Key |
NMCINKPVAOXDJH-VDTYLAMSSA-N |
Isomeric SMILES |
C1CN(C1=O)[C@@H]([C@@H](CC[NH3+])O)C(=O)[O-] |
SMILES |
C1CN(C1=O)C(C(CCN)O)C(=O)O |
Canonical SMILES |
C1CN(C1=O)C(C(CC[NH3+])O)C(=O)[O-] |
Other CAS RN |
112240-59-2 |
synonyms |
proclavaminate proclavaminic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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